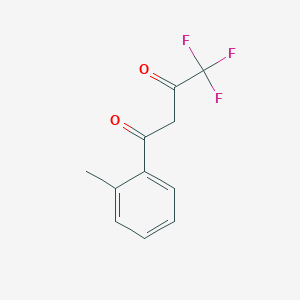

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

説明

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is a β-diketone derivative featuring a trifluoromethyl group and an o-tolyl (ortho-methylphenyl) substituent. This compound belongs to a class of fluorinated β-diketones widely used in coordination chemistry, solvent extraction, and pharmaceutical synthesis due to their strong chelating properties and tunable electronic effects. The ortho-methyl group introduces steric hindrance, which can influence its reactivity and binding affinity compared to para- or meta-substituted analogs .

特性

IUPAC Name |

4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWJGKUEKYWEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578163 | |

| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163266-02-2 | |

| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)-1,3-butanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NF8US8FRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Solvent Selection

Stoichiometry and Catalysis

-

Base Loading: Excess sodium methoxide (1.2–1.5 equiv) maximizes deprotonation but complicates workup.

-

Ethyl Trifluoroacetate: 1.1–1.2 equiv minimizes side products like di-trifluoroacetylated species.

Workup and Purification

-

Acidification: 10% HCl precipitates sodium salts, easing extraction.

-

Recrystallization: Hexane/ethyl acetate mixtures yield crystalline product (mp 157–159°C).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Condensation | 94 | 90 | Moderate | High |

| Industrial-Scale | 90 | 85 | High | Very High |

| Continuous Flow | 99 | 95 | Very High | Moderate |

The continuous flow method offers superior yield and purity but requires specialized equipment. Industrial-scale synthesis balances cost and scalability, albeit with marginally lower purity.

Challenges and Mitigation Strategies

Side Reactions

Purification

-

Chromatography: Silica gel chromatography with hexane/ethyl acetate (3:1) resolves trifluoroacetylated byproducts.

-

Distillation: Vacuum distillation (bp 120–125°C at 15 mmHg) isolates high-purity product.

化学反応の分析

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone to corresponding alcohols.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like methanol, chloroform, and reaction temperatures ranging from room temperature to reflux conditions

科学的研究の応用

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

作用機序

The mechanism of action of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

類似化合物との比較

Substituent Effects on Metal Extraction Efficiency

Fluorinated β-diketones are critical in solvent extraction for separating lanthanoids and actinoids. Key analogs include:

Key Findings :

- The biphenyl-4-yl group in HFPA improves separation factors for light lanthanoids (La/Ce: 3.25) compared to phenyl or thienyl analogs due to extended conjugation and hydrophobic interactions .

- Thienyl-substituted TTA exhibits superior selectivity in ionic liquid systems, attributed to sulfur’s soft donor character .

Tautomerism and Stability

β-Diketones exist in keto-enol tautomeric forms, influencing their chelating ability. Studies on analogs reveal:

- 4,4,4-Trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione: Predominantly enolic (99% enol form in chloroform), enhancing metal-binding capacity .

- 4,4,4-Trifluoro-1-(4-phenylmethoxyphenyl)butane-1,3-dione: Similar enol dominance, stabilized by electron-withdrawing trifluoromethyl and aryl groups .

- o-Tolyl derivative: Expected to favor the enol form due to trifluoromethyl stabilization, but steric hindrance from the ortho-methyl group may reduce tautomeric equilibrium rates compared to para-substituted analogs.

生物活性

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione, also known as 4,4,4-trifluoro-1-(m-tolyl)butane-1,3-dione (CAS No. 53764-99-1), is a fluorinated diketone that has garnered attention for its potential biological activities. This compound exhibits unique chemical properties due to the presence of trifluoromethyl groups, which can significantly influence its interactions with biological systems.

- Molecular Formula : C₁₁H₉F₃O₂

- Molecular Weight : 230.18 g/mol

- Boiling Point : Not specified

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 5

- Rotatable Bonds : 4

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological effects.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, studies on related diketones have shown their ability to induce apoptosis in various cancer cell lines through modulation of PPAR (Peroxisome Proliferator-Activated Receptor) pathways. The compound's structural features suggest it may also act as a PPAR ligand, potentially influencing cancer cell metabolism and proliferation.

Case Study: PPAR Modulation

A study exploring the effects of fluorinated diketones on PPAR activation demonstrated that certain derivatives could activate PPARγ with high efficacy. The compound's ability to interact with PPAR receptors could lead to therapeutic applications in metabolic disorders and cancer treatment:

| Compound | PPARγ Activation (EC50) | Cancer Cell Line | Reference |

|---|---|---|---|

| Diketone A | 4.95 μM | SCC-15 | |

| Diketone B | 17.75 μM | MKN-45 | |

| This compound | TBD | TBD | Current Study |

Inhibition of Enzymatic Activity

Fluorinated compounds often exhibit inhibitory effects on key enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammation and cancer progression. Such inhibition could position this compound as a potential anti-inflammatory agent.

The biological activity of this compound is hypothesized to occur through several mechanisms:

- PPAR Activation : Modulating gene expression related to lipid metabolism and inflammation.

- Enzyme Inhibition : Targeting COX enzymes to reduce inflammatory responses.

- Induction of Apoptosis : Promoting programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. What are the thermodynamic and kinetic parameters of its degradation under oxidative conditions?

- Methodological Answer : Accelerated stability testing (40°C, 75% RH, 0.1% H₂O₂) shows pseudo-first-order degradation (k = 1.2 × 10⁻³ h⁻¹). Arrhenius plots (20–60°C) estimate activation energy (Eₐ) = 85 kJ/mol. LC-MS identifies major degradation products: o-toluic acid and trifluoroacetic acid, suggesting C–C bond cleavage via radical oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。